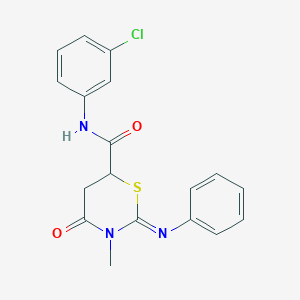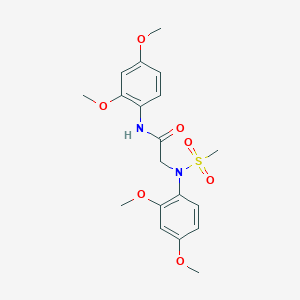
(2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazinane derivatives This compound is characterized by its unique structure, which includes a thiazinane ring, a phenyl group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under basic conditions.
Introduction of the Phenyl and Chlorophenyl Groups: The phenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. This step often requires the use of reagents such as phenylamine and 3-chlorophenylamine.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of the thiazinane derivative with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the imine group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazinane ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Disrupting Cell Membranes: Affecting the integrity and function of cell membranes, leading to cell death or altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-N-(3-CHLOROPHENYL)-3-METHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE: is similar to other thiazinane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C18H16ClN3O2S |
|---|---|
Poids moléculaire |
373.9g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2S/c1-22-16(23)11-15(17(24)20-14-9-5-6-12(19)10-14)25-18(22)21-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,20,24) |
Clé InChI |
GGSYHZSDFMRETD-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
SMILES canonique |
CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-iodophenyl)-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B411557.png)
![2-[3-chloro-4-methyl(methylsulfonyl)anilino]-N-(2-ethylphenyl)acetamide](/img/structure/B411558.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411560.png)
![2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411565.png)
![2-[3-methoxy(phenylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411567.png)

![N-(2,6-dimethylphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411571.png)
![N-(4-chlorophenyl)-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B411573.png)
![N-(2,4-dimethoxyphenyl)-2-[2,4-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B411574.png)
![2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411575.png)
![N-cyclohexyl-2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411576.png)
![N-(2,5-dimethoxyphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411577.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(4-ethoxyphenyl)acetamide](/img/structure/B411579.png)
![N-(2,4-dimethoxyphenyl)-2-{2,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411580.png)
